methyl5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate
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Overview
Description
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate is a chemical compound with the molecular formula C8H5ClF2O4S and a molecular weight of 270.64 g/mol . It is known for its unique structure, which includes a benzoate core substituted with chlorine, fluorine, and a fluorosulfonyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate typically involves the esterification of 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoic acid with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoate core can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reducing the fluorosulfonyl group.
Oxidation: Potassium permanganate in acidic or basic medium can be used for oxidizing the benzoate core.
Major Products
Substitution: Products include derivatives with different halogens or functional groups.
Reduction: The major product is the corresponding sulfonyl derivative.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-(fluorosulfonyl)benzoate
- Methyl 4-fluoro-2-(fluorosulfonyl)benzoate
- Methyl 5-chloro-4-fluoro-2-sulfonylbenzoate
Uniqueness
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate is unique due to the presence of both chlorine and fluorine atoms on the benzoate core, along with the fluorosulfonyl group. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various research applications. Its ability to undergo multiple types of chemical reactions and its strong interaction with biological molecules further enhance its utility in scientific research.
Properties
IUPAC Name |
methyl 5-chloro-4-fluoro-2-fluorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O4S/c1-15-8(12)4-2-5(9)6(10)3-7(4)16(11,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCVAIRKBROUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1S(=O)(=O)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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